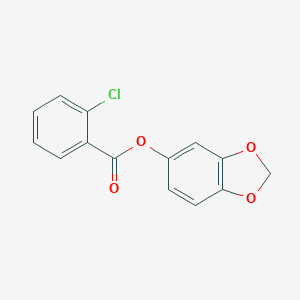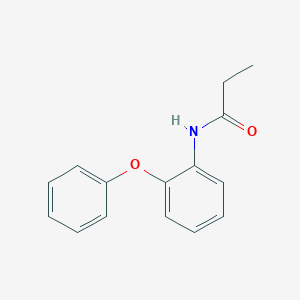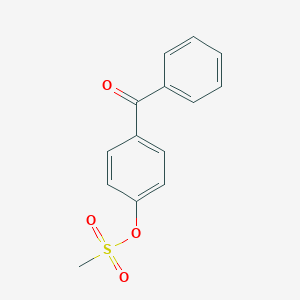
2-(2,4-dibromophenoxy)-N-(3-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dibromophenoxy)-N-(3-fluorophenyl)propanamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor δ (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it gained popularity among athletes and bodybuilders due to its ability to enhance endurance and performance.
Mechanism of Action
2-(2,4-dibromophenoxy)-N-(3-fluorophenyl)propanamide exerts its effects by activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, inflammation, and mitochondrial biogenesis. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and energy metabolism, resulting in increased endurance and performance.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)-N-(3-fluorophenyl)propanamide has been shown to increase endurance and performance in animal models and humans. It enhances mitochondrial biogenesis and oxidative metabolism, leading to increased energy production and reduced fatigue. Moreover, it has been found to increase the expression of genes involved in muscle fiber type switching, resulting in increased muscle endurance.
Advantages and Limitations for Lab Experiments
2-(2,4-dibromophenoxy)-N-(3-fluorophenyl)propanamide has several advantages for lab experiments, including its high potency, selectivity, and solubility in water. However, it has some limitations, such as its potential toxicity and off-target effects, which require careful dose and time-dependent administration.
Future Directions
2-(2,4-dibromophenoxy)-N-(3-fluorophenyl)propanamide has potential therapeutic applications in various metabolic disorders, including obesity, diabetes, and dyslipidemia. Moreover, it has been found to enhance endurance and performance in athletes and bodybuilders. Future research should focus on elucidating the molecular mechanisms underlying its effects, identifying its potential side effects, and developing safer and more effective analogs. Additionally, more studies are needed to explore its potential applications in other diseases, such as cancer and neurodegenerative disorders.
Synthesis Methods
The synthesis of 2-(2,4-dibromophenoxy)-N-(3-fluorophenyl)propanamide involves the reaction of 2,4-dibromophenol with 3-fluorobenzylamine to form the intermediate product, which is then reacted with propanoic anhydride to produce the final product. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Scientific Research Applications
2-(2,4-dibromophenoxy)-N-(3-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications in various metabolic disorders. It has been shown to improve insulin sensitivity, increase glucose uptake, and reduce inflammation in animal models of obesity and diabetes. Moreover, it has been found to increase high-density lipoprotein (HDL) cholesterol levels and decrease triglyceride levels in humans with dyslipidemia.
properties
Molecular Formula |
C15H12Br2FNO2 |
|---|---|
Molecular Weight |
417.07 g/mol |
IUPAC Name |
2-(2,4-dibromophenoxy)-N-(3-fluorophenyl)propanamide |
InChI |
InChI=1S/C15H12Br2FNO2/c1-9(21-14-6-5-10(16)7-13(14)17)15(20)19-12-4-2-3-11(18)8-12/h2-9H,1H3,(H,19,20) |
InChI Key |
HCERPOUMDXFXCE-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=CC=C1)F)OC2=C(C=C(C=C2)Br)Br |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)F)OC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(hydroxymethyl)propyl]-2-phenoxyacetamide](/img/structure/B290674.png)
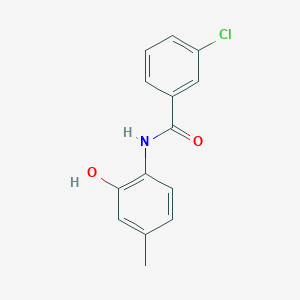


![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate](/img/structure/B290679.png)
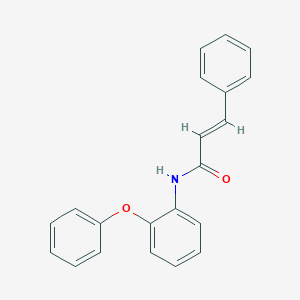
![2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B290684.png)
![2-(Diethylamino)ethyl 4-{[(1-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290685.png)
![5-[(Cyclohexylcarbonyl)oxy]-1-naphthyl cyclohexanecarboxylate](/img/structure/B290687.png)
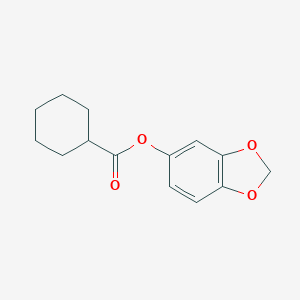
![4-[(Cyclohexylcarbonyl)amino]-3-methylphenyl cyclohexanecarboxylate](/img/structure/B290691.png)
